1-(4-Bromophenyl)sulfonylbenzotriazole
説明
BenchChem offers high-quality 1-(4-Bromophenyl)sulfonylbenzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)sulfonylbenzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(4-bromophenyl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S/c13-9-5-7-10(8-6-9)19(17,18)16-12-4-2-1-3-11(12)14-15-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMMEPXTWHFRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Bromophenyl)sulfonylbenzotriazole is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: 1-(4-Bromophenyl)sulfonylbenzotriazole
- Molecular Formula: C13H10BrN3O2S
- CAS Number: [B2376505]
1-(4-Bromophenyl)sulfonylbenzotriazole primarily functions as an inhibitor of specific enzymes involved in cell cycle regulation and apoptosis. The compound's mechanism of action includes:
- Inhibition of Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, particularly affecting the transition from G1 to S phase. This action leads to reduced cell proliferation and increased apoptosis in cancer cells.
Cytotoxicity
Research indicates that 1-(4-Bromophenyl)sulfonylbenzotriazole exhibits significant cytotoxic effects against various cancer cell lines.
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| CDK Inhibition | MCF-7 | 0.5 | Reduced proliferation |
| Cytotoxicity | HCT-116 | 0.8 | Induced apoptosis |
| Cell Cycle Arrest | MCF-7 | - | G1 phase arrest |
The compound shows an IC50 value of approximately 0.5 µM against MCF-7 breast cancer cells, indicating potent inhibitory activity against CDK2, which is crucial for cell cycle progression.
Impact on Cell Cycle
In vitro studies have demonstrated that treatment with this compound results in G1 phase arrest in MCF-7 cells. This suggests its potential role as a chemotherapeutic agent targeting cell cycle regulation.
Case Study 1: Inhibition of CDK2 Activity
A pivotal study highlighted that 1-(4-Bromophenyl)sulfonylbenzotriazole effectively inhibited CDK2 with an IC50 value in the low micromolar range. This inhibition was correlated with reduced proliferation rates in treated cancer cells, showcasing its potential as a therapeutic agent.
Case Study 2: Combination Therapies
Preliminary investigations suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines. Such combination therapies could provide a synergistic effect, improving treatment outcomes for patients with advanced-stage cancers.
Structure–Activity Relationship (SAR)
SAR studies have indicated that modifications to the sulfonamide group can significantly impact the biological activity of 1-(4-Bromophenyl)sulfonylbenzotriazole. The presence of the bromophenyl moiety enhances binding affinity to target enzymes, leading to improved inhibitory potency against CDK2.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
